3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide

Description

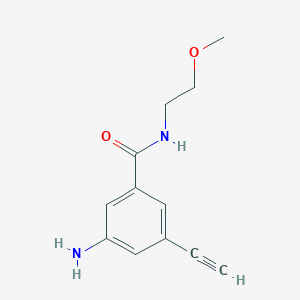

3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 3-amino group and a 5-ethynyl substituent on the benzene ring, along with an N-(2-methoxyethyl) side chain. Benzamides are a versatile class of compounds with applications ranging from enzyme inhibition to neuroleptic activity, depending on their substituents .

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-amino-5-ethynyl-N-(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C12H14N2O2/c1-3-9-6-10(8-11(13)7-9)12(15)14-4-5-16-2/h1,6-8H,4-5,13H2,2H3,(H,14,15) |

InChI Key |

XIRZARBBXXQICT-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC(=C1)C#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The pharmacological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Pharmacological Implications

- Enzyme Inhibition: Compounds with boronic acid () or sulfamoyl groups () show potent enzyme inhibition at micromolar concentrations, whereas the target compound’s amino-ethynyl motif may align more with kinase or HDAC inhibition, though empirical data are lacking.

- Neuroleptic Activity : Unlike amisulpride and tiapride, the target compound lacks the bulky aromatic N-substituents typical of dopamine receptor antagonists, suggesting divergent applications .

Key Research Findings and Contradictions

- Structural Similarity ≠ Functional Equivalence: While benzamides share a common backbone, substituent positioning drastically alters activity. For example, EPZ011989’s cyclohexylamino group confers EZH2 selectivity, whereas methoxyethyl phenoxy groups in favor HDAC inhibition .

- Contradictions in Lipophilicity vs. Solubility : Methoxyethyl groups enhance lipophilicity but may reduce aqueous solubility compared to hydroxylated analogs, a trade-off critical for drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.